molecular formula C20H42O B1210986 Phytanol CAS No. 189302-44-1

Phytanol

Cat. No.: B1210986
CAS No.: 189302-44-1
M. Wt: 298.5 g/mol
InChI Key: AJAKLDUGVSKVDG-LEAGNCFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytanol, also known as this compound, is a useful research compound. Its molecular formula is C20H42O and its molecular weight is 298.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

189302-44-1

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

IUPAC Name

(7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol

InChI

InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3/t18-,19-,20?/m1/s1

InChI Key

AJAKLDUGVSKVDG-LEAGNCFPSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CCO)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO

Synonyms

2,6,10,14-tetramethylhexadecan-1-ol
phytanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phytol (30.0 g, 0.101 mol) was dissolved in 200 ml of ethanol. A suspension of 1.8 g of Raney-Ni (W-1) in 5 ml of ethanol was added thereto, and hydrogenation was carried out under hydrogen for about 5 hours so that 2405 ml of hydrogen (theoretical volume at 24° C.; 2465 ml) was absorbed. After filtering off the catalyst through a filter paper, the ethanol was evaporated. Yield 29.9 g. Silica gel column chromatography with benzene-hexane (1:1) gave 24.7 g of the title compound (yield 82.3%).
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30 g
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5 mL
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Yield
82.3%

Synthesis routes and methods II

Procedure details

Hydrogenation of phytol can also be accomplished using Raney nickel and hydrogen to yield phytanol as referenced in Bendavid, A., Burns, C. J., Leslie, D. F., Hashimoto, K., Ridley, D. D., Sandanayake, S., and Wieczorek L., J. Org. Chem. (2001), 66, 3709-3716; Kim, T., Chan, K. C, and Crooks, R. M., J. Am. Chem. Soc. (1997) 119, 189; and Jellum, E., Eldjarn, L., and Try, K., Acta Chem. Scand. (1966), 20, 2335.
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